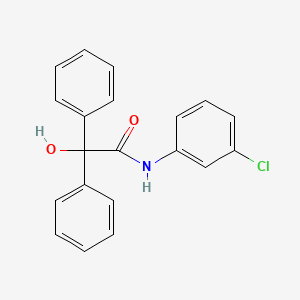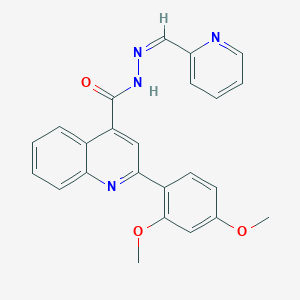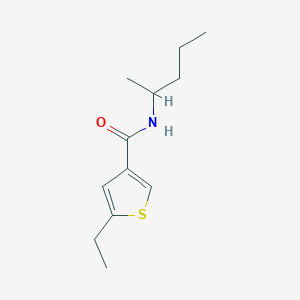
N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide
Overview
Description
N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-chlorophenyl group, a hydroxyl group, and two phenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 3-chloroaniline with benzophenone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of N-(3-chlorophenyl)-2-oxo-2,2-diphenylacetamide.
Reduction: Formation of N-(3-chlorophenyl)-2-amino-2,2-diphenylacetamide.
Substitution: Formation of N-(3-substituted phenyl)-2-hydroxy-2,2-diphenylacetamide.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide is used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be used in the development of new diagnostic tools and assays.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. It can also be used as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets in biological systems. The hydroxyl and amide groups in the compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and function. The 3-chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide
- N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide
- N-(3-bromophenyl)-2-hydroxy-2,2-diphenylacetamide
Comparison: N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can lead to differences in the compound’s reactivity, binding affinity, and biological activity. For example, the 3-chlorophenyl group may provide better steric and electronic interactions with biological targets compared to the 2- or 4-chlorophenyl groups. Additionally, the presence of a chlorine atom instead of a bromine atom can influence the compound’s overall properties, such as its solubility and stability.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-17-12-7-13-18(14-17)22-19(23)20(24,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,24H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDAXFWMPHYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N-(2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264643.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B4264646.png)
![methyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264651.png)
![1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
![propan-2-yl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B4264676.png)
![4-(2,4-dichlorophenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4264685.png)


![[4-(Cyclopentyloxy)phenyl][3-methyl-4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B4264701.png)

![N-[(2-chlorophenyl)methyl]-5-ethylthiophene-3-carboxamide](/img/structure/B4264713.png)
![6-{[2,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4264728.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)

